1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate
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Overview
Description
1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate is a chemical compound with the molecular formula C15H18BrNO4. It is a derivative of indoline, a bicyclic heterocycle that is a significant structure in many natural products and pharmaceuticals . This compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to the indoline core, along with two carboxylate groups .
Preparation Methods
The synthesis of 1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, leading to a variety of substituted indoline derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different oxidation states of the indoline core.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate can be compared with other indoline derivatives, such as:
tert-Butyl 6-bromoindoline-1-carboxylate: Similar in structure but lacks the methyl group and one carboxylate group.
6-bromoindoline-1-carboxylate: Lacks both the tert-butyl and methyl groups.
The presence of the tert-butyl and methyl groups in this compound provides unique steric and electronic properties, making it distinct from its analogs .
Properties
IUPAC Name |
1-O-tert-butyl 6-O-methyl 5-bromo-2,3-dihydroindole-1,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-6-5-9-7-11(16)10(8-12(9)17)13(18)20-4/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMIPSFOUKYMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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